molecular formula C15H16N2O6 B13744577 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester CAS No. 22637-13-4

5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester

Cat. No.: B13744577
CAS No.: 22637-13-4
M. Wt: 320.30 g/mol
InChI Key: VGDKSWYVLAPXJL-UHFFFAOYSA-N
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Description

5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester is a chemical compound with a complex structure that includes multiple bonds, rotatable bonds, and rings. This compound is notable for its applications in various fields, including polymer chemistry and materials science .

Preparation Methods

The synthesis of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester typically involves the reaction of norbornene with dicarboxylic acid under acidic conditions . The preparation of such esters often uses a cyclic anhydride, which has two spatial isomers with endo- and exo-configurations. The opening of each isomer upon interaction with alcohols or phenols leads to the selective formation of endo,endo- or exo,exo-diesters . Industrial production methods may involve large-scale reactions under controlled conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester involves its ability to undergo polymerization and form cross-linked networks. The isocyanate groups react with various nucleophiles, such as amines and alcohols, to form urethane and urea linkages. This reactivity is crucial for its applications in creating durable and flexible polymeric materials .

Comparison with Similar Compounds

Similar compounds to 5-Norbornene-2,3-dicarboxylic acid, bis(2-isocyanatoethyl) ester include:

These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.

Properties

CAS No.

22637-13-4

Molecular Formula

C15H16N2O6

Molecular Weight

320.30 g/mol

IUPAC Name

bis(2-isocyanatoethyl) bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C15H16N2O6/c18-8-16-3-5-22-14(20)12-10-1-2-11(7-10)13(12)15(21)23-6-4-17-9-19/h1-2,10-13H,3-7H2

InChI Key

VGDKSWYVLAPXJL-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2C(=O)OCCN=C=O)C(=O)OCCN=C=O

Origin of Product

United States

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